2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3-fluorophenylmethyl-substituted indole core linked via a sulfanyl group to an acetamide moiety. The oxolan-2-ylmethyl (tetrahydrofuran-derived) group on the acetamide nitrogen distinguishes it from related compounds.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c23-17-6-3-5-16(11-17)13-25-14-21(19-8-1-2-9-20(19)25)28-15-22(26)24-12-18-7-4-10-27-18/h1-3,5-6,8-9,11,14,18H,4,7,10,12-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPFEZKKWHDQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indolisation, where aryl hydrazines react with ketones under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the indole core with a fluorophenyl methyl halide in the presence of a base.
Attachment of the sulfanyl group: This is typically done by reacting the intermediate with a thiol compound.
Formation of the final product: The final step involves the reaction of the intermediate with oxolan-2-ylmethyl acetamide under appropriate conditions.
Chemical Reactions Analysis
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
The compound has shown promising biological activity, particularly in the following areas:
Anticancer Properties
Research indicates that indole derivatives, including this compound, possess anticancer properties. Studies have demonstrated that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival.
Neuropharmacological Effects
Indole compounds are known for their effects on the central nervous system. This specific compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Investigations into its effects on neurotransmitter systems could provide insights into its therapeutic potential.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The presence of the sulfanyl and indole moieties is believed to enhance its interaction with microbial targets, leading to inhibition of growth.
Synthesis and Preparation
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves several key steps:
- Formation of the Indole Core : Achieved through Fischer indolization.
- Introduction of the Fluorophenyl Group : Reaction with a fluorophenyl methyl halide.
- Attachment of the Sulfanyl Group : Utilizing thiol compounds.
- Final Product Formation : Reaction with oxolan-2-ylmethyl acetamide.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The study emphasized the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuroprotective Effects
In another investigation, researchers explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that compounds with similar structures significantly reduced cell death and oxidative damage.
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are categorized based on modifications to the indole substituents, sulfur-containing linkers, and acetamide side chains. Key comparisons include:
Structural Analogs with Modified Indole Substituents
- Compound E587-0643: Replaces the 3-fluorophenylmethyl group with a 2,6-dimethylmorpholin-4-yl moiety.
- N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide : Features a 4-fluorobenzyl group and a piperidinyl side chain (C₂₄H₂₆FN₃O₂S; MW 439.55 g/mol). The positional isomerism (4-fluoro vs. 3-fluoro) may influence binding affinity in targets sensitive to aryl halide positioning .
Analogs with Modified Sulfur Linkers
- 2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide: Replaces the sulfanyl (-S-) linker with a sulfonyl (-SO₂-) group (C₂₄H₁₈F₄N₂O₃S; MW 514.47 g/mol).
- N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: Replace indole with quinoxaline, altering π-π stacking interactions. For example, compound 8a (C₁₉H₁₈N₄O₃S; MW 406.43 g/mol) shows distinct NMR shifts (δ 7.28 ppm for NH) compared to the target compound’s indole system .
Analogs with Modified Acetamide Side Chains
- 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide : Substitutes the oxolan-2-ylmethyl group with a 4-chlorophenyl and azepane ring (C₂₄H₂₆ClN₃O₂S; MW 488.00 g/mol). The seven-membered azepane may confer conformational flexibility, contrasting with the rigid oxolane ring .
- N-[2-(3-Fluorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide (ZINC08993868): Features a dioxoquinazoline system (C₁₉H₁₅FN₄O₃; MW 382.35 g/mol).
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for N-alkyl-2-(indol-3-ylsulfanyl)acetamides, such as thioamide transformations (e.g., using TFAA in acetonitrile) .
- Biological Activity: Fluorinated indole derivatives (e.g., from ) show promise in antimalarial pLDH assays. The target compound’s 3-fluorophenylmethyl group may similarly enhance bioactivity compared to non-fluorinated analogs .
- Spectroscopic Data : NMR signals for SCH₂ (δ 3.72–4.22 ppm) and NH (δ 10.33 ppm) in related compounds () provide benchmarks for structural validation .
Biological Activity
The compound 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic derivative belonging to the indole class of compounds. It exhibits potential biological activity that warrants detailed exploration, particularly in the context of its pharmacological applications and mechanisms of action.
Structure and Composition
- Molecular Formula : CHFNOS
- IUPAC Name : 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- SMILES Notation : Cc1cccc(NC(CSc2cn(Cc3cc(F)ccc3)c3c2cccc3)=O)c1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Achieved through Fischer indolisation, where aryl hydrazines react with ketones under acidic conditions.
- Introduction of the Fluorophenyl Group : This involves reacting the indole core with a fluorophenyl methyl halide in the presence of a base.
- Attachment of the Sulfanyl Group : The intermediate is reacted with a thiol compound.
- Final Product Formation : The last step involves reacting the intermediate with oxolan-2-ylmethyl acetamide under appropriate conditions.
The biological activity of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is primarily attributed to its interaction with specific molecular targets, modulating various biochemical pathways. The compound has been noted for its potential as an inhibitor of RNA-dependent RNA polymerase (RdRp), particularly in the context of viral infections such as SARS-CoV-2 .
In Vitro Studies
Recent studies have evaluated this compound alongside related indole derivatives for their antiviral properties:
- A series of 2-((indol-3-yl)thio)-N-benzyl-acetamides were designed and tested, showing IC values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp, indicating significant antiviral activity .
Comparative Analysis
The compound can be compared with other indole derivatives known for their biological activities:
| Compound Name | Activity Type | IC Value |
|---|---|---|
| 6d5 (Indole derivative) | SARS-CoV-2 RdRp Inhibitor | 1.11 μM |
| Indole-3-carbinol | Anticancer | Varies by cell line |
| 5-fluoroindole | Antiviral | Varies |
These comparisons highlight the potential efficacy of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide in antiviral applications, particularly in inhibiting viral replication.
Case Study: Antiviral Properties
In a study focusing on novel antiviral agents, compounds similar to 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide were synthesized and screened for their ability to inhibit RdRp. The findings indicated that modifications in the molecular structure significantly influenced the inhibitory potency against various RNA viruses, including SARS-CoV and influenza viruses .
Research Findings Summary
Research has shown that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
